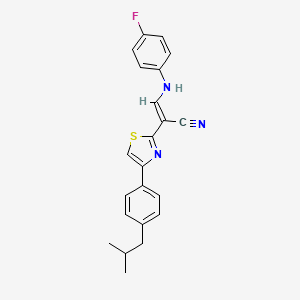

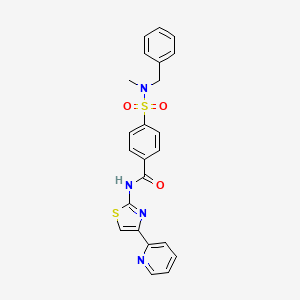

![molecular formula C21H20N2O2S B2525117 2-(4-乙氧基苯基)-9-甲基-4-(甲硫基)-5H-色烯并[2,3-d]嘧啶 CAS No. 866896-78-8](/img/structure/B2525117.png)

2-(4-乙氧基苯基)-9-甲基-4-(甲硫基)-5H-色烯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. The chromeno[2,3-d]pyrimidine scaffold is a common feature in molecules investigated for their pharmacological properties, including antiviral, antitumor, and antimicrobial activities . The presence of a methylthio substituent and an ethoxyphenyl group may influence the compound's interaction with biological targets, potentially enhancing its activity or specificity.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of related compounds has been achieved through the interaction of intermediates with various reagents, leading to the formation of triazine and triazepine derivatives . Additionally, the synthesis of 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones from 2-amino-4-phenyl-4H-chromene-3-carbonitrile has been reported, showcasing the versatility of chromene intermediates in constructing the chromeno[2,3-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that can adopt a near-planar conformation, as observed in the crystal structure analysis of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine . This planarity is thought to contribute to the molecule's ability to interact with biological targets, and the substituents on the core structure can modulate its electronic and steric properties, potentially affecting its biological activity.

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including aminolysis, alkylation, and reactions with nucleophiles. For instance, the aminolysis of substituted methoxy- and methylthio-pyrimidines has been used to prepare aminopyrimidines . The reactivity of the active methylene group in related structures, such as 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one, has been exploited to generate a range of derivatives through reactions with carbon disulfide, phenyl isothiocyanate, and alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and absorption characteristics. For example, the ionization constants and ultraviolet spectra of pyrimidines with various substituents have been recorded to understand their electronic properties . The crystal structure analysis provides insights into the compound's solid-state conformation and intermolecular interactions, which are relevant for understanding its reactivity and potential as a drug candidate .

科学研究应用

合成和抗菌活性

一项研究重点介绍了从 2-氨基-4-苯基-4H-色烯-3-腈开始通过一系列反应合成新型 4H-色烯并[2,3-d]嘧啶衍生物。这些化合物对结核分枝杆菌 H37Rv 表现出显着的抗结核活性,并对包括金黄色葡萄球菌和大肠杆菌在内的多种菌株表现出抗菌活性,以及对黑曲霉的抗真菌活性 (Kamdar, Haveliwala, Mistry, & Patel, 2011)。

无催化剂合成

另一项研究开发了一种无催化剂、一步合成方法,用于创建一系列新的功能化 5-芳基-2-氧代-/硫代-2,3-二氢-1H-苯并[6,7]色烯并[2,3-d]嘧啶衍生物。该方法强调了具有优异产率的环保程序,展示了这些化合物的多功能性和潜在的药学相关性 (Brahmachari & Nayek, 2017)。

抗病毒活性

随着 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的合成,发现了病毒学中的一项重要应用,该嘧啶在细胞培养中对逆转录病毒复制表现出明显的抑制作用,表明其在 HIV 治疗应用中的潜力。这些发现强调了此类衍生物在开发新的抗逆转录病毒药物中的关键作用 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

新型合成方法

还报道了色烯并[2,3-d]嘧啶衍生物的新型合成方法的研究,提供了对这些化合物多样化合成途径和结构表征的见解,这些化合物在它们的生物活性和潜在药学应用中起着至关重要的作用 (Osyanin, Osipov, Pavlov, & Klimochkin, 2014)。

抗菌特性

对取代色烯并[2,3-d]嘧啶酮衍生物的抗菌特性的进一步探索突出了它们对各种细菌和真菌菌株的有效性。这项研究证明了这些化合物在解决抗生素耐药性和需要新的抗菌剂方面的潜力 (Ghashang, Mansoor, & Aswin, 2013)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPAOKZEZFFDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

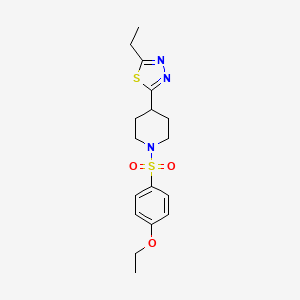

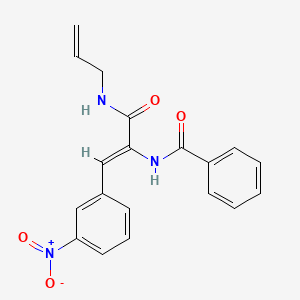

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

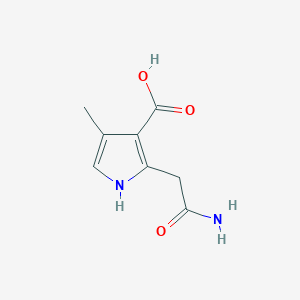

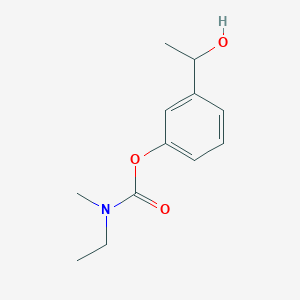

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

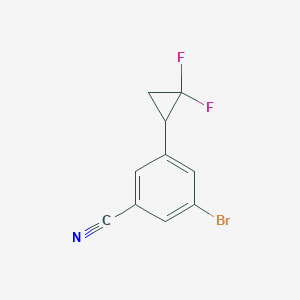

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

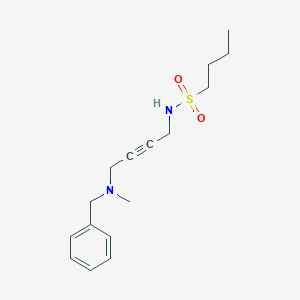

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)